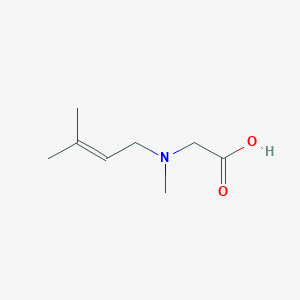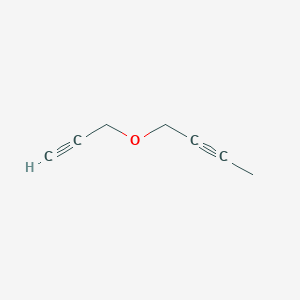
2-Butyne, 1-(2-propynyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyne, 1-(2-propynyloxy)- is an organic compound characterized by the presence of a triple bond between two carbon atoms and an ether linkage. This compound falls under the category of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The unique structure of 2-Butyne, 1-(2-propynyloxy)- makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyne, 1-(2-propynyloxy)- can be achieved through multiple-step organic synthesis. One common method involves the reaction of 1-butyne with 2-propynyl alcohol under specific conditions to form the desired compound. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the ether linkage without unwanted side reactions .
Industrial Production Methods
Industrial production of 2-Butyne, 1-(2-propynyloxy)- often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the compound from by-products and impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyne, 1-(2-propynyloxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to the formation of alkenes or alkanes.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogens for substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alkenes or alkanes .
Applications De Recherche Scientifique
2-Butyne, 1-(2-propynyloxy)- has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Butyne, 1-(2-propynyloxy)- involves its interaction with molecular targets through its reactive triple bond and ether linkage. The compound can form adducts with various molecules, leading to changes in their chemical properties. The pathways involved in these interactions include radical formation, cyclization, and addition reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Butyne, 1-(2-propynyloxy)- include:
1-Butyne: An alkyne with a triple bond at the terminal position.
2-Butyne: An alkyne with a triple bond in the middle of the molecule.
Uniqueness
This structural feature allows it to participate in a wider range of chemical reactions and makes it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
61051-00-1 |
|---|---|
Formule moléculaire |
C7H8O |
Poids moléculaire |
108.14 g/mol |
Nom IUPAC |
1-prop-2-ynoxybut-2-yne |
InChI |
InChI=1S/C7H8O/c1-3-5-7-8-6-4-2/h2H,6-7H2,1H3 |
Clé InChI |
JPOBDRSXSBENSP-UHFFFAOYSA-N |
SMILES canonique |
CC#CCOCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


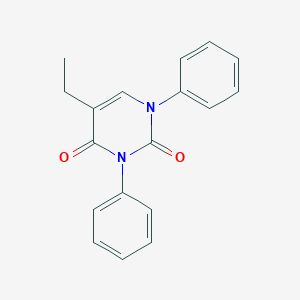
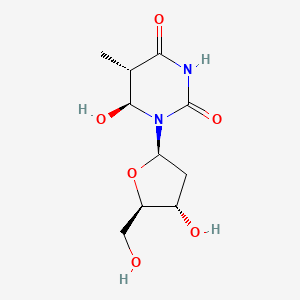
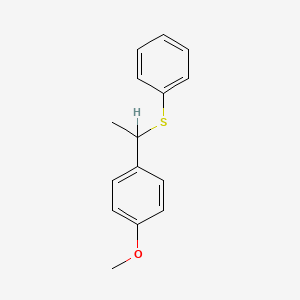
![2-{(E)-[2,4,6-Tris(4-methylanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14599657.png)
![1-{2-[2-(Propan-2-yl)phenyl]hexyl}-1H-imidazole](/img/structure/B14599659.png)
![4-{2-[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14599664.png)
![2-{[Hydroxy(oxo)phosphaniumyl]oxy}phenolate](/img/structure/B14599673.png)
![Tris{[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy}(phenyl)silane](/img/structure/B14599675.png)
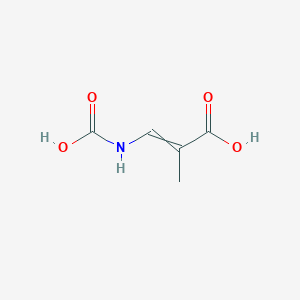
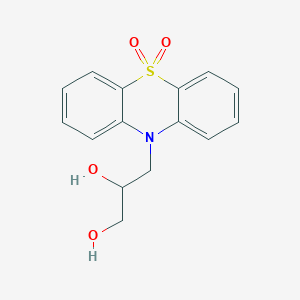
![1-[Diazo(phenyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B14599685.png)
![4-Ethoxyphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14599689.png)
![1-Pentanone, 1-[7-(3-methylnonyl)-9H-fluoren-2-yl]-](/img/structure/B14599690.png)
